molecular formula C20H19N3O3 B11328668 3-(3-hydroxypropyl)-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one

3-(3-hydroxypropyl)-2-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one

Cat. No.: B11328668
M. Wt: 349.4 g/mol
InChI Key: ACOVKRAJMNUVJI-UHFFFAOYSA-N
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Description

3-(3-HYDROXYPROPYL)-2-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-HYDROXYPROPYL)-2-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. The starting materials often include indole derivatives and quinazolinone precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining indole derivatives with aldehydes or ketones under acidic or basic conditions.

    Cyclization Reactions: Forming the quinazolinone ring through intramolecular cyclization.

    Functional Group Modifications: Introducing the hydroxypropyl group through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimizing reaction conditions for higher yields and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification Techniques: Employing chromatography or recrystallization for product isolation.

Chemical Reactions Analysis

Types of Reactions

3-(3-HYDROXYPROPYL)-2-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution at reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-HYDROXYPROPYL)-2-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different functional groups.

    Indole Derivatives: Compounds containing the indole moiety with various substitutions.

Uniqueness

3-(3-HYDROXYPROPYL)-2-[(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone or indole derivatives.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

3-(3-hydroxypropyl)-2-[(2-oxo-1,3-dihydroindol-3-yl)methyl]quinazolin-4-one

InChI

InChI=1S/C20H19N3O3/c24-11-5-10-23-18(21-17-9-4-2-7-14(17)20(23)26)12-15-13-6-1-3-8-16(13)22-19(15)25/h1-4,6-9,15,24H,5,10-12H2,(H,22,25)

InChI Key

ACOVKRAJMNUVJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=NC4=CC=CC=C4C(=O)N3CCCO

Origin of Product

United States

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